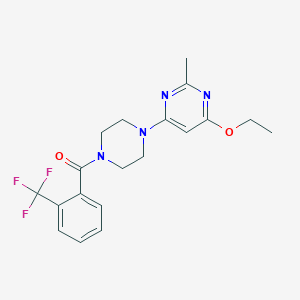

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

CAS No.: 946248-36-8

Cat. No.: VC4359422

Molecular Formula: C19H21F3N4O2

Molecular Weight: 394.398

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946248-36-8 |

|---|---|

| Molecular Formula | C19H21F3N4O2 |

| Molecular Weight | 394.398 |

| IUPAC Name | [4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H21F3N4O2/c1-3-28-17-12-16(23-13(2)24-17)25-8-10-26(11-9-25)18(27)14-6-4-5-7-15(14)19(20,21)22/h4-7,12H,3,8-11H2,1-2H3 |

| Standard InChI Key | OMDWMQUEVPLUNE-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C |

Introduction

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. It features a piperazine ring connected to a pyrimidine moiety and a trifluoromethyl-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.

Synthesis and Preparation

The synthesis of (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

-

Formation of the Pyrimidine Ring: Starting from ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.

-

Substitution Reaction: Introducing the piperazine moiety through a nucleophilic substitution reaction.

-

Coupling Reaction: Coupling the resulting intermediate with 2-trifluoromethylbenzoyl chloride to form the final methanone compound.

Industrial Production Methods

Industrial production would focus on optimizing these synthetic routes for large-scale production, emphasizing yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods may be employed.

Biological Activity and Potential Applications

Piperazine derivatives, including (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, are known for their diverse pharmacological activities. These compounds can interact with various biological targets, such as enzymes or receptors, which may lead to applications in drug development for treating diseases involving impaired cognitive processes or other neurological disorders.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | C20H24N4O | 360.43 g/mol | Naphthalene moiety |

| (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | C19H21F3N4O2 | 394.4 g/mol | Trifluoromethyl-substituted phenyl group |

| 4-(6-Ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | C19H22FN3O | 339.4 g/mol | Fluorophenyl group and carboxamide linkage |

The trifluoromethyl group in (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone may confer unique properties such as increased metabolic stability or enhanced binding affinity to certain biological targets compared to its analogs.

Research Findings and Future Directions

Research on (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is ongoing, focusing on its pharmacological properties and potential therapeutic applications. Understanding its mechanism of action and optimizing its synthesis are crucial steps for developing this compound into a viable pharmaceutical agent.

Challenges and Opportunities

-

Synthetic Optimization: Improving the efficiency and yield of the synthesis process.

-

Biological Evaluation: Conducting thorough in vitro and in vivo studies to assess its pharmacokinetic and pharmacodynamic profiles.

-

Toxicity Assessment: Evaluating its safety profile to ensure it meets regulatory standards for human use.

By addressing these challenges, researchers can unlock the full potential of (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone in the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume